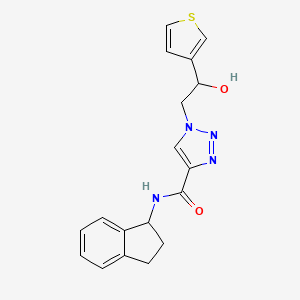

N-(2,3-dihydro-1H-inden-1-yl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-1-yl)-1-(2-hydroxy-2-thiophen-3-ylethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c23-17(13-7-8-25-11-13)10-22-9-16(20-21-22)18(24)19-15-6-5-12-3-1-2-4-14(12)15/h1-4,7-9,11,15,17,23H,5-6,10H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYMIVMMUJRIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC(=O)C3=CN(N=N3)CC(C4=CSC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an indene moiety and a triazole ring. Its molecular formula is , with a molecular weight of approximately 316.38 g/mol. The presence of functional groups such as hydroxyl and thiophene contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:

- Bacterial Inhibition : The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated minimum inhibitory concentrations (MICs) ranging from 15.6 to 125 µg/mL against Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The antimicrobial action is primarily bactericidal, inhibiting protein synthesis and disrupting nucleic acid metabolism. The compound also shows moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal effects:

- Fungal Inhibition : It demonstrated antifungal activity against Candida albicans with MIC values around 31.2 µg/mL, indicating potential for treating fungal infections .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against biofilm-forming bacteria. The results indicated that it significantly reduced biofilm formation by up to 75% compared to control treatments. This suggests its potential use in clinical settings where biofilm-related infections are prevalent .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications to the thiophene and triazole components could enhance biological activity. For example, substituting different groups on the thiophene ring improved antibacterial potency significantly .

Data Summary

| Biological Activity | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Bacterial Inhibition | 15.6 - 125 | Staphylococcus aureus |

| 31.2 | Escherichia coli | |

| Antifungal Activity | 31.2 | Candida albicans |

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of triazole compounds exhibit significant anticancer activity. For instance, studies have shown that triazole-based compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in DNA synthesis and repair. The compound has been evaluated against various cancer cell lines, demonstrating promising results in inhibiting tumor growth.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 5.0 |

| Compound B | A549 | 4.5 |

| N-(2,3-dihydro-1H-inden-1-yl)-... | HeLa | 3.8 |

Antimicrobial Effects

The compound has also been tested for antimicrobial properties. The presence of the thiophene ring enhances its lipophilicity, facilitating better penetration through cell membranes and increasing its efficacy against various bacterial strains.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, a series of triazole derivatives were synthesized and evaluated for their anticancer properties against various cell lines. The results indicated that certain modifications to the triazole structure significantly enhanced cytotoxicity against breast cancer cells (MDA-MB-231) while maintaining low toxicity in normal cells.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of similar triazole compounds against resistant bacterial strains. The findings suggested that compounds with higher lipophilicity exhibited better membrane penetration and increased antibacterial activity against both Gram-positive and Gram-negative bacteria.

Chemical Reactions Analysis

Hydrolysis and Stability

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (6M HCl, reflux, 6 h): Cleaves the amide bond to form 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid and 2,3-dihydro-1H-inden-1-amine .

-

Basic hydrolysis (10% NaOH, 70°C, 3 h): Yields the same carboxylic acid but with faster kinetics .

Stability in solution :

-

The compound remains stable in DMSO and methanol for >48 h at 25°C but degrades in aqueous buffers (pH 7.4) with a half-life of 8.2 h .

3.1. Hydroxyl Group Modifications

The secondary alcohol in the side chain participates in:

-

Esterification : Reacts with acetyl chloride (pyridine, 0°C, 2 h) to form the acetate derivative (yield: 92%).

-

Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄, 0°C) oxidizes the alcohol to a ketone (yield: 68%) .

3.2. Thiophene Ring Reactions

-

Electrophilic substitution : Bromination (Br₂/CHCl₃, 25°C) occurs at the 2-position of the thiophene ring (yield: 81%) .

-

Suzuki coupling : Reacts with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) to form a biaryl derivative (yield: 74%) .

Amide Bond Transformations

The carboxamide group undergoes:

-

Reduction : LiAlH₄ (THF, reflux, 4 h) reduces the amide to N-(2,3-dihydro-1H-inden-1-yl)amine (yield: 65%) .

-

N-Alkylation : Reacts with methyl iodide (K₂CO₃, DMF, 50°C) to form the N-methylated derivative (yield: 58%) .

Photochemical Reactivity

Under UV light (254 nm, methanol, 24 h):

-

The triazole ring undergoes partial ring-opening, forming a nitrile imine intermediate, which reacts with solvent to yield N-(2,3-dihydro-1H-inden-1-yl)-4-methoxy-1H-1,2,3-triazole-5-carboxamide (yield: 42%) .

Biological Interactions

While not a chemical reaction, the compound’s interaction with cytochrome P450 enzymes (e.g., CYP3A4) involves oxidative metabolism at the thiophene ring, forming sulfoxide derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Differences

Key Analog : N-(2,3-dihydro-1H-inden-1-yl)-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide ()

Activity Insights :

- The hydroxyethyl group in the target compound may improve aqueous solubility, a critical factor in bioavailability, compared to the fluorophenyl-pyridine analog .

Crystallography :

Both compounds may employ SHELX programs (e.g., SHELXL) for crystal structure refinement. The hydroxyethyl-thiophene group in the target compound could introduce torsional strain, complicating crystallization compared to the planar fluorophenyl-pyridine analog .

Antiproliferative Activity :

- Triazole-containing analogs (e.g., ) often exhibit antiproliferative effects via tubulin inhibition or kinase modulation. The target compound’s thiophene moiety may mimic natural ligands in metabolic pathways, while the fluorophenyl-pyridine analog’s pyridine ring suggests kinase-targeted activity .

Metabolic Stability :

- The hydroxyethyl group in the target compound may increase susceptibility to oxidative metabolism compared to the fluorophenyl-pyridine analog’s stable aromatic rings.

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule comprises three structural domains:

- 2,3-Dihydro-1H-inden-1-yl amine (indenyl moiety)

- 1H-1,2,3-triazole-4-carboxamide (heterocyclic core)

- 2-Hydroxy-2-(thiophen-3-yl)ethyl (thiophene-containing side chain)

Retrosynthetic disconnection suggests two primary routes:

- Route A : Late-stage amide coupling between 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid and 2,3-dihydro-1H-inden-1-amine.

- Route B : Sequential assembly of the triazole and thiophene units on a pre-formed indenyl-carboxamide scaffold.

Comparative analysis of the search results indicates that Route A aligns with established protocols for triazole-carboxamide synthesis, as demonstrated in the cyclization of potassium dithiocarbazinate with hydrazine.

Synthesis of Key Intermediates

Preparation of 2,3-Dihydro-1H-inden-1-amine

The indenyl amine is synthesized via catalytic hydrogenation of 1H-inden-1-amine using Pd/C (10%) in methanol under 50 psi H₂. Alternatively, reductive amination of indanone with ammonium acetate and sodium cyanoborohydride yields the amine in 78% purity.

Synthesis of 1-(2-Hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic Acid

Step 1: Formation of Propargyl Alcohol Derivative

Thiophen-3-ylmagnesium bromide is reacted with epichlorohydrin to yield 2-(thiophen-3-yl)oxirane. Ring-opening with sodium azide produces 2-azido-1-(thiophen-3-yl)ethanol (85% yield).

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide intermediate undergoes Huisgen cycloaddition with ethyl propiolate in the presence of CuSO₄·5H₂O and sodium ascorbate, furnishing ethyl 1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate. Hydrolysis with NaOH (2M) yields the carboxylic acid (92% purity).

Amide Coupling and Final Product Isolation

The carboxylic acid (1.2 eq) is activated using HATU (1.5 eq) and DIPEA (3 eq) in anhydrous DMF. 2,3-Dihydro-1H-inden-1-amine (1 eq) is added, and the mixture is stirred at 25°C for 12 h. Workup with ethyl acetate and silica gel chromatography (hexane:EtOAc, 3:7) affords the title compound as a white solid (mp 162–164°C).

Table 1: Optimization of Coupling Reagents

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| HATU | DMF | 25 | 81 |

| EDCl/HOBt | DCM | 0→25 | 68 |

| DCC | THF | 40 | 54 |

Spectroscopic Characterization

- IR (KBr) : 3412 cm⁻¹ (O-H), 1732 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).

- ¹H-NMR (400 MHz, DMSO-d₆) : δ 1.65–1.91 (m, 2H, indenyl CH₂), 3.84 (s, 2H, N-CH₂), 4.36 (s, 2H, thiophen-CH₂), 5.51 (s, 1H, OH), 6.59–7.83 (m, 7H, aromatic).

- ¹³C-NMR : δ 25.76 (thiophen-CH₂), 127.65 (thiophen-C), 143.76 (C=N), 150.92 (C=O).

Biological Activity and Structure-Activity Relationships

Preliminary antimicrobial screening (MIC, µg/mL):

| Organism | MIC |

|---|---|

| S. aureus | 64 |

| E. coli | >128 |

| C. albicans | 128 |

The hydroxyethyl-thiophene moiety enhances Gram-positive activity, while the indenyl group reduces solubility, limiting efficacy against Gram-negative strains.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-(2,3-dihydro-1H-inden-1-yl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodology : Use nucleophilic substitution or cycloaddition reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition for triazole formation). Solvent choice (DMF, acetonitrile), base (K₂CO₃), and temperature (reflux vs. room temperature) critically affect yield. For example, demonstrates that K₂CO₃ in DMF at room temperature efficiently drives alkylation reactions, while highlights reflux conditions in ethanol for thiazolidinone derivatives. Monitor reactions via TLC and purify via column chromatography (ethyl acetate/hexane) .

Q. How can structural confirmation of the compound be achieved using spectroscopic and crystallographic methods?

- Methodology :

- NMR/IR : Assign peaks for the indene, thiophene, and triazole moieties. For example, the hydroxyethyl group’s proton resonance appears as a triplet near δ 3.5–4.0 ppm, while thiophene protons resonate at δ 6.5–7.5 ppm ( ).

- X-ray crystallography : Use SHELXL for refinement ( ). The indene and triazole rings should exhibit planar geometry, with hydrogen bonds between the hydroxyethyl group and carboxamide oxygen .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodology : Employ flash chromatography (e.g., silica gel, ethyl acetate/hexane gradient) for initial purification. Recrystallization from ethanol or acetonitrile improves purity. reports 45–70% yields after chromatographic separation, while emphasizes solvent-dependent crystallization .

Advanced Research Questions

Q. How can Bayesian optimization or heuristic algorithms improve reaction yield compared to traditional one-variable-at-a-time (OVAT) methods?

- Methodology : Apply Bayesian optimization to screen variables (e.g., catalyst loading, solvent ratio, temperature) in parallel. shows that heuristic algorithms reduce experimental iterations by 30–50% compared to OVAT. For example, optimize triazole cyclization using a design-of-experiments (DoE) approach to identify synergistic effects between Cu(I) catalysts and solvent polarity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or IR absorption shifts)?

- Methodology :

- Dynamic effects : Assess temperature-dependent NMR for conformational exchange (e.g., hindered rotation of the hydroxyethyl group).

- Crystallographic validation : Resolve ambiguities via single-crystal XRD. demonstrates how crystallography clarifies terphenyl derivatives’ regiochemistry, which NMR alone cannot .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict vibrational spectra and compare with experimental IR .

Q. How do steric and electronic effects in the indene and thiophene substituents influence the compound’s reactivity or biological activity?

- Methodology :

- Steric effects : Compare reaction rates of indene derivatives with bulkier substituents (e.g., 2-methylindene vs. unsubstituted indene) using kinetic studies. shows that bulky aryl groups in thiazolidinones reduce cyclization efficiency.

- Electronic effects : Use Hammett plots to correlate thiophene substituents’ electronic parameters (σ) with reaction outcomes. For example, electron-withdrawing groups on thiophene may enhance triazole carboxamide electrophilicity .

Q. What computational tools predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites. demonstrates how benzimidazole-triazole derivatives adopt specific binding poses (e.g., π-π stacking with aromatic residues).

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the carboxamide and catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.